molecular formula C7H10O3 B13480410 2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid CAS No. 2385980-04-9

2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid

Katalognummer: B13480410
CAS-Nummer: 2385980-04-9
Molekulargewicht: 142.15 g/mol
InChI-Schlüssel: VKQBSJDLPLXKBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxabicyclo[311]heptane-5-carboxylic acid is a bicyclic compound characterized by a unique structure that includes an oxygen atom within the bicyclic framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid typically involves cycloaddition reactions. One common method is the [4 + 2] cycloaddition reaction, which can be catalyzed by organocatalysts under mild conditions . This method allows for the enantioselective synthesis of the compound from simple starting materials.

Industrial Production Methods: While specific industrial production methods for 2-Oxabicyclo[31The use of palladium-catalyzed reactions is also a potential route for industrial synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The carboxylic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while reduction can yield alcohols or other reduced forms.

Wissenschaftliche Forschungsanwendungen

2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid involves its interaction with molecular targets through its carboxylic acid group. This group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and function. The pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid is unique due to its specific bicyclic structure with an embedded oxygen atom, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable for various specialized applications in research and industry.

Eigenschaften

CAS-Nummer

2385980-04-9

Molekularformel

C7H10O3

Molekulargewicht

142.15 g/mol

IUPAC-Name

2-oxabicyclo[3.1.1]heptane-5-carboxylic acid

InChI

InChI=1S/C7H10O3/c8-6(9)7-1-2-10-5(3-7)4-7/h5H,1-4H2,(H,8,9)

InChI-Schlüssel

VKQBSJDLPLXKBB-UHFFFAOYSA-N

Kanonische SMILES

C1COC2CC1(C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.